

Technical Guide: 4'-alpha-hydroxy-azithromycin[1][2][3]

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Compound of Interest

Compound Name: 4'-Hydroxy Azithromycin

Cat. No.: B13848241

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Executive Summary & Nomenclature

4'-alpha-hydroxy-azithromycin is a structural derivative of Azithromycin where the desosamine sugar moiety is modified by hydroxylation at the 4'-position.[1][2][3] In standard macrolide nomenclature, the replacement of the 3,4,6-trideoxy-3-dimethylamino-D-xylo-hexose (desosamine) with a 3,6-dideoxy-3-dimethylamino-hexose (mycaminose) results in this specific analogue.[1][2][3]

This compound is critical in impurity profiling and metabolite identification (metabolite ID) studies during drug development, as macrolides are prone to oxidative metabolism by Cytochrome P450 enzymes.[1][2][3]

Synonyms and Identifiers

The following table consolidates the chemical nomenclature and registry data for accurate identification.

Identifier Type	Value / Name	Notes
Common Name	4'-alpha-hydroxy-azithromycin	Denotes stereochemistry at 4'-position.[1][2][3]
CAS Registry Number	756825-20-4	Primary identifier for the specific isomer.[1][2][3]
Chemical Synonym	6-O-Mycaminosyl Azithromycin	Indicates the sugar exchange (Desosamine Mycaminose).[1][2][3]
General Synonym	4'-Hydroxy Azithromycin	Often used when stereochemistry is unspecified.[1][3]
Molecular Formula		One oxygen atom added to Azithromycin ().[1][2][3][4]
Molecular Weight	764.99 g/mol	+16 Da shift from Azithromycin (749.0 g/mol).[1][2][3]

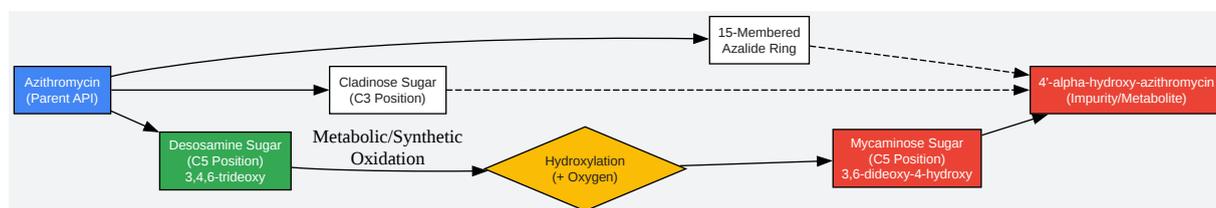
Structural Analysis & Logic

The core structural difference lies in the sugar attached to the C5 position of the aglycone ring (the 15-membered azalide ring).[1][2][3]

- Azithromycin (Parent): Contains Desosamine (3,4,6-trideoxy-3-dimethylamino-D-xylohexose).[1][2][3][4][5] The 4'-position is a methylene () group.[1][2][3]
- 4'-alpha-hydroxy-azithromycin: Contains Mycaminose (3,6-dideoxy-3-dimethylamino-D-glucose/mannose derivative).[1][2][3] The 4'-position bears a hydroxyl () group.[1][2][3][6]

Structural Causality Diagram

The following diagram illustrates the hierarchical relationship and the specific site of modification.



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Figure 1: Structural derivation of 4'-alpha-hydroxy-azithromycin showing the transformation of the desosamine sugar moiety.[1][2][3]

Formation & Origin

Understanding the origin of 4'-alpha-hydroxy-azithromycin is essential for controlling it in pharmaceutical substances.[1][2][3]

- **Metabolic Pathway:** In vivo, Azithromycin undergoes oxidative metabolism.[1][2][3] While N-demethylation (yielding Impurity A) and decladinosyl hydrolysis (yielding Impurity J) are primary pathways, hydroxylation of the desosamine ring is a documented Phase I metabolic route mediated by CYP3A4 enzymes.[1][2][3]
- **Synthetic Impurity:** If the starting material (Erythromycin A) is produced via fermentation strains that incompletely reduce the sugar moieties, trace amounts of mycaminosyl-erythromycin analogues may carry through the semi-synthesis process to form the **4'-hydroxy azithromycin** analogue.[1][2][3]

Analytical Characterization Protocol

To positively identify this compound and distinguish it from other isobaric impurities (e.g., N-oxides), a high-resolution LC-MS/MS workflow is required.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Method Principle

The protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[1\]](#)[\[2\]](#)[\[3\]](#)
The separation relies on the polarity difference introduced by the extra hydroxyl group (making the 4'-OH variant more polar than the parent), while MS/MS fragmentation confirms the location of the modification on the sugar ring rather than the aglycone.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step-by-Step Workflow

Step 1: Sample Preparation

- Dissolve the sample (API or biological matrix) in 50:50 Acetonitrile:Ammonium Formate buffer (10 mM, pH 4.0).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Target concentration: 10 µg/mL for impurity profiling.

Step 2: Chromatographic Separation

- Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Mobile Phase A: 10 mM Ammonium Formate (pH 6.5).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Gradient: 5% B to 60% B over 20 minutes.
- Rationale: A mid-pH buffer is chosen because Azithromycin is basic; pH 6.5 improves peak shape while maintaining sufficient retention.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step 3: Mass Spectrometric Detection

- Ionization: ESI Positive Mode (+).
- Parent Ion Selection: Target

765.5

[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Fragmentation (MS2): Apply collision energy (20-35 eV).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Interpretation (Self-Validating Logic)

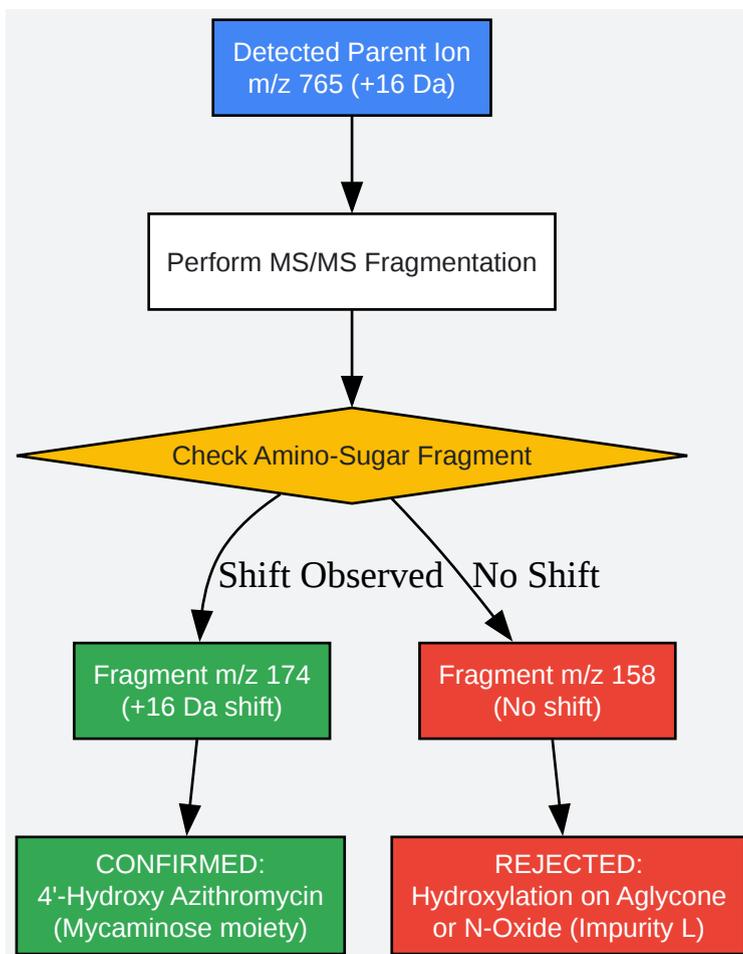
To confirm the identity, you must observe specific fragment ions.[\[1\]](#)[\[2\]](#)[\[3\]](#) The mass shift (+16 Da) must be located on the desosamine-derived fragment.[\[1\]](#)[\[2\]](#)

Fragment Ion	Expected m/z (Parent)	Expected m/z (4'-OH Analog)	Interpretation
Molecular Ion	749	765	Confirms addition of Oxygen. [1] [2] [3]
Desosamine/Mycominose	158	174	CRITICAL: Confirms modification is on the amino sugar. [1] [2] [3]
Cladinose	159	159	Confirms neutral sugar is unchanged. [1] [2] [3]
Aglycone (approx)	416	416	Confirms macrocyclic ring is unchanged. [1] [2] [3]

Validation Check: If the

158 fragment remains unchanged but the parent is 765, the hydroxylation is on the aglycone or cladinose (e.g., N-oxide or aglycone-OH), not 4'-hydroxy-azithromycin.[\[1\]](#)[\[2\]](#)

Analytical Logic Diagram



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Figure 2: Decision tree for mass spectrometric identification of 4'-hydroxy-azithromycin.

References

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